![molecular formula C16H18N2O3 B10969720 N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide](/img/structure/B10969720.png)
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide is an organic compound with the molecular formula C16H18N2O3. This compound is characterized by the presence of two methoxyphenyl groups attached to an acetamide backbone. It is a solid powder that is soluble in organic solvents such as ethanol and ether but has limited solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide typically involves the reaction of 4-methoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites, which can have therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- N-(3-amino-4-methoxyphenyl)acetamide
- 4-methoxyphenyl N-(4-methylthio)phenylcarbamate
Uniqueness
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide is unique due to its dual methoxyphenyl groups, which confer specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in substitution reactions. This makes it a valuable compound in the synthesis of more complex molecules and in various industrial applications.
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-7-3-12(4-8-14)17-11-16(19)18-13-5-9-15(21-2)10-6-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
InChI Key |
LBPROSYXQQJFBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10969641.png)
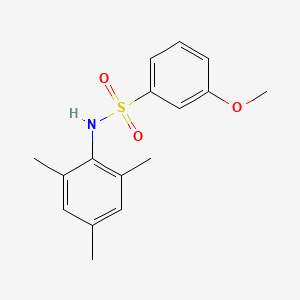


![Ethyl 3-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B10969658.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10969660.png)
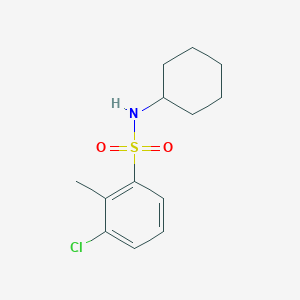
![N-(3,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10969665.png)

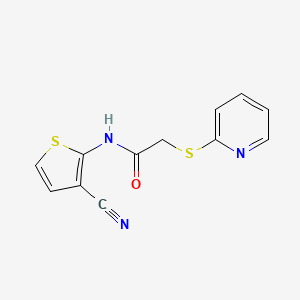
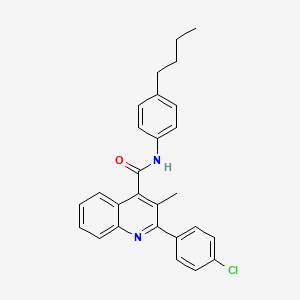
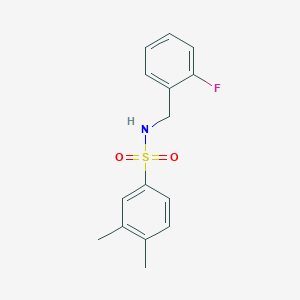
![N-[4-(phenylamino)phenyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10969691.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10969696.png)
